

Application Note: Advanced NMR Spectroscopy for Isophthalamide Structure Elucidation and Interaction Analysis

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Compound of Interest

Compound Name:	<i>N,N'</i> -Diethyl- <i>N,N'</i> -DI(<i>M</i> - <i>toly</i>)isophthalamide
CAS No.:	121820-46-0
Cat. No.:	B11943703

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Introduction

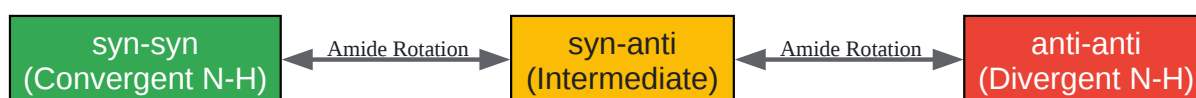
Isophthalamides are highly versatile pharmacophores and supramolecular building blocks. Characterized by a central benzene ring substituted at the 1,3-positions with amide groups, they exhibit unique conformational dynamics. In drug development, isophthalamide derivatives have been successfully deployed as potent β -secretase (BACE-1) inhibitors for the treatment of Alzheimer's disease[1]. In supramolecular chemistry, the isophthalamide cleft serves as a privileged hydrogen-bond donor motif for anion recognition (e.g., halides, sulfate) and transmembrane transport[2],[3].

Because rotation around the amide-aryl bonds is restricted, isophthalamides exist in a dynamic equilibrium of syn-syn, syn-anti, and anti-anti conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool to elucidate these structures, determine their dominant conformations in solution, and quantify their binding affinities with target guests[4].

Conformational Dynamics & Causality in NMR

The spatial orientation of the two N-H protons dictates the molecule's functional behavior.

- syn-syn conformation: Both N-H groups point in the same direction, creating a convergent binding cleft ideal for anion coordination.
- anti-anti conformation: Both N-H groups point outward, diverging from the central cavity.
- syn-anti conformation: An intermediate, unsymmetrical state.

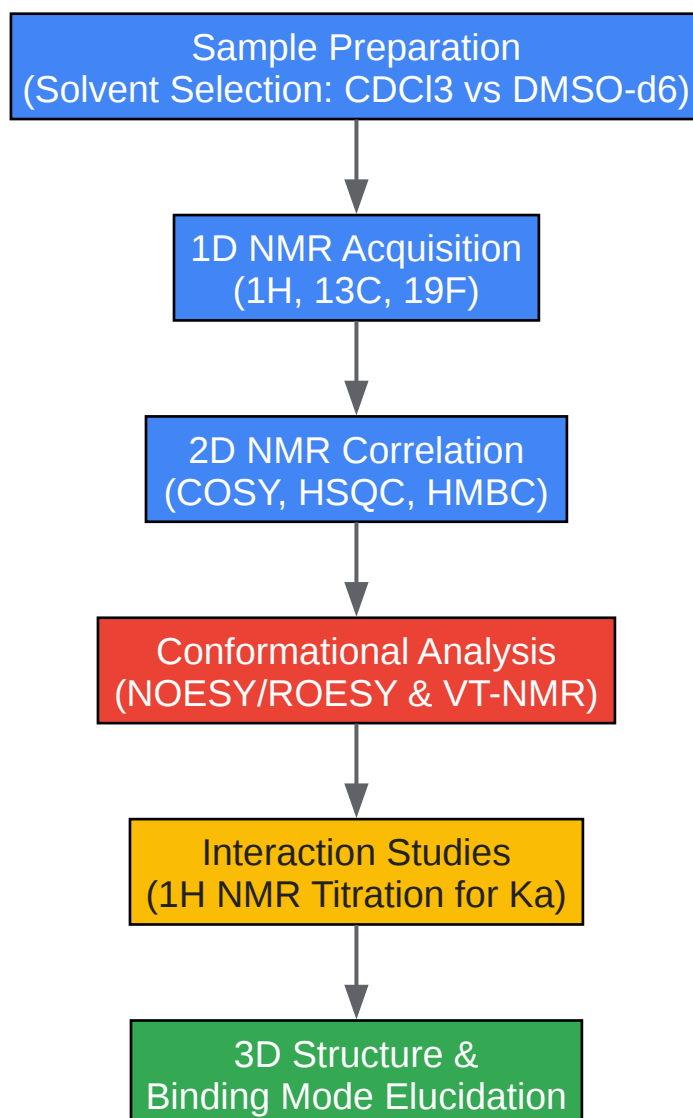


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Figure 1: Conformational equilibrium of the isophthalamide motif via amide bond rotation.

Causality of Solvent Selection: The choice of NMR solvent fundamentally alters this equilibrium. Non-polar, non-competitive solvents like CDCl₃ promote intramolecular hydrogen bonding or dimerization, often stabilizing the syn-syn state if a guest is present. Conversely, highly polar, competitive solvents like DMSO-*d*₆ disrupt intermolecular interactions, solvating the amides and often shifting the baseline equilibrium toward the anti-anti or syn-anti states unless a strong coordinating anion forces the syn-syn conformation[2].

NMR Structural Elucidation Workflow



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Figure 2: Step-by-step NMR workflow for isophthalamide structure and interaction elucidation.

Quantitative Data: Typical Chemical Shifts

The central aromatic proton (C2-H) and the amide protons (N-H) are the most diagnostic signals. Upon forming a syn-syn complex with an anion, the C2-H proton is highly deshielded due to the electron-withdrawing effect of the hydrogen-bonded anion and the polarization of the adjacent amide groups^{[2],[3]}.

Table 1: Diagnostic ¹H NMR Chemical Shifts for Isophthalamides

Proton Assignment	CDCl ₃ (ppm)	DMSO- d ₆ (ppm)	Multiplicity	Mechanistic Note
Amide N-H	7.50 – 8.50	9.50 – 11.00	Broad Singlet	Highly sensitive to H-bonding and solvent exchange.
Ar-H (C2)	8.00 – 8.50	8.20 – 8.80	Singlet / Triplet	Shifts downfield ($\Delta\delta > 0.5$ ppm) upon anion binding.
Ar-H (C4, C6)	7.80 – 8.10	7.90 – 8.20	Doublet	Exhibits NOE cross-peaks with N-H in anti conformation.
Ar-H (C5)	7.40 – 7.60	7.50 – 7.70	Triplet	Least affected by conformational changes.

Experimental Protocols

Protocol 1: 2D NMR Conformational Analysis (NOESY/ROESY)

To definitively assign the solution-state conformation, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame NOE Spectroscopy) is utilized. Rationale: The proximity through space ($< 5 \text{ \AA}$) between the amide N-H and the aromatic C2-H or C4/C6-H protons reveals the orientation of the amide bond[4].

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 10–15 mg of the isophthalamide derivative in 600 μ L of anhydrous DMSO- d₆(or CDCl₃). Ensure the solution is free of paramagnetic impurities and particulates by filtering it through a glass wool plug into a high-quality 5 mm NMR tube.

- **Degassing:** Degas the sample using three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen acts as a paramagnetic relaxation sink and will severely quench NOE signals.
- **Acquisition Setup:**
 - Insert the sample into a 500 MHz (or higher) NMR spectrometer.
 - Tune and match the probe; shim the magnet to achieve a line width of < 1 Hz for the residual solvent peak.
 - Calibrate the 90° pulse width (P1) accurately for the specific sample.
- **ROESY Execution:** Select a ROESY pulse sequence. Causality Note: ROESY is preferred over NOESY for mid-sized molecules (MW 500–1000 Da) because their tumbling rates often result in near-zero NOE cross-peaks (the "zero-crossing" regime). Set the spin-lock mixing time (d8) to 200–300 ms.
- **Data Processing & Interpretation:**
 - Process with a squared sine-bell window function in both dimensions.
 - **Diagnostic Check:** A through-space cross-peak between the N-H and C2-H indicates a syn orientation. A cross-peak between the N-H and C4/C6-H indicates an anti orientation.

Protocol 2: ^1H NMR Titration for Anion Binding Affinity (K_a)

Isophthalamides bind anions (e.g., Cl^- , F^- , H_2PO_4^-) via hydrogen bonding. ^1H NMR titration tracks the chemical shift perturbation ($\Delta\delta$) of the N-H and C2-H protons to calculate the association constant (K_a)^{[2],[3]}.

Step-by-Step Methodology:

- **Host Solution Preparation:** Prepare a 2.0 mM stock solution of the isophthalamide (Host) in $\text{DMSO-}d_6$ containing 0.05% TMS as an internal standard. Transfer exactly 500 μL to an NMR tube.

- Guest Solution Preparation: Prepare a 100 mM stock solution of the guest salt (e.g., Tetrabutylammonium chloride, TBACl) using the exact same 2.0 mM Host solution as the solvent. Self-Validating Step: Dissolving the guest in the host solution ensures that the concentration of the host remains perfectly constant (2.0 mM) throughout the titration, eliminating dilution artifacts that would otherwise skew the binding isotherm.
- Titration Execution:
 - Acquire a baseline ^1H NMR spectrum of the pure host.
 - Add aliquots of the guest solution (e.g., 5, 10, 15, 20, 30, 50, 100 μL) to the NMR tube using a high-precision Hamilton syringe.
 - Invert the tube gently to mix, then acquire a ^1H NMR spectrum after each addition.
- Data Extraction: Record the chemical shift (δ) of the N-H and C2-H protons at each equivalent of guest added.
- Non-Linear Regression Analysis: Plot $\Delta\delta$ vs. [Guest]/[Host] ratio. Fit the binding isotherm to a 1:1 or 1:2 binding model using specialized regression software (e.g., WinEQNMR or BindFit) to extract the K_{a} value.

Table 2: Representative Anion Binding Affinities (K_{a}) in DMSO- d_6

Anion (TBA Salt)	Binding Stoichiometry	Ka(M ⁻¹)	Mechanistic Observation
Chloride (Cl ⁻)	1:1	150 - 300	Induces syn-syn conformation; sharp downfield shift of C2-H[3].
Fluoride (F ⁻)	1:1 / 1:2	> 1000	Initial H-bonding followed by deprotonation at high equivalents[2].
Sulfate (SO ₄ ²⁻)	1:1	~ 500	Strong interaction due to tetrahedral geometry fitting the cleft[2].

Conclusion

Elucidating the structure and interaction dynamics of isophthalamides requires a rigorous, multi-faceted NMR approach. By carefully controlling solvent environments, leveraging 2D NOE techniques to bypass molecular tumbling limitations, and executing tightly controlled titration protocols, researchers can accurately map the conformational landscape and binding efficacies of these critical molecular scaffolds.

References

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Sources

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